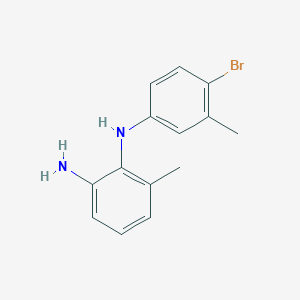

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine

Description

4-Bromo-3-methylbenzene-1,2-diamine (C₇H₉BrN₂)

N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21)

- Molecular formula : C₁₄H₁₆N₂.

- Substituents : A benzyl group replaces the brominated phenyl group.

- Impact on properties : The absence of bromine reduces electronegativity, altering solubility and reactivity.

6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (C₇H₈BrFN₂)

- Molecular weight : 219.05 g/mol.

- Substituents : Fluorine at the 4-position and a methyl group on the N1 amine.

- Electronic effects : Fluorine’s electronegativity increases polarity compared to the methyl-substituted derivative.

| Parameter | This compound | 4-Bromo-3-methylbenzene-1,2-diamine | JSH-21 |

|---|---|---|---|

| Molecular formula | C₁₄H₁₅BrN₂ | C₇H₉BrN₂ | C₁₄H₁₆N₂ |

| Molecular weight (g/mol) | 291.19 | 201.07 | 212.29 |

| Key substituents | 4-Bromo-3-methylphenyl, 6-methyl | 4-Bromo, 3-methyl | Benzyl, 4-methyl |

| Halogen presence | Bromine | Bromine | None |

Properties

Molecular Formula |

C14H15BrN2 |

|---|---|

Molecular Weight |

291.19 g/mol |

IUPAC Name |

2-N-(4-bromo-3-methylphenyl)-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C14H15BrN2/c1-9-4-3-5-13(16)14(9)17-11-6-7-12(15)10(2)8-11/h3-8,17H,16H2,1-2H3 |

InChI Key |

XDXUGFFAHIPIPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)NC2=CC(=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

The most widely documented method involves reacting 6-methylbenzene-1,2-diamine with 4-bromo-3-methylphenyl halides (e.g., bromide or iodide) under basic conditions . This reaction typically employs:

-

Catalysts : Copper(I) iodide (5–10 mol%) or palladium complexes for enhanced selectivity .

-

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or toluene .

-

Temperature : 80–120°C for 12–24 hours.

A representative procedure involves refluxing 6-methylbenzene-1,2-diamine (1.0 eq) with 4-bromo-3-methylbromobenzene (1.2 eq) in DMF, using potassium carbonate (2.5 eq) as a base. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields the product in 68–72% purity . Challenges include competing ortho-substitution and bromine displacement by amines, which are mitigated by steric hindrance from the methyl group.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. In a modified protocol :

| Parameter | Value |

|---|---|

| Starting material | 4-Bromo-3-methylnitrobenzene |

| Reducing agent | SnCl₂·2H₂O in HCl/EtOH |

| Microwave conditions | 140°C, 30 minutes |

| Yield | 81% |

This method reduces reaction time from hours to minutes by enhancing electron transfer rates. The nitro group is selectively reduced to an amine, followed by coupling with 6-methylbenzene-1,2-diamine. Post-reaction workup includes neutralization with NaOH and extraction with dichloromethane .

Diazonium Salt Coupling

Diazotization of 4-bromo-3-methylaniline followed by coupling with 6-methyl-1,2-phenylenediamine offers an alternative route:

-

Diazonium formation : Treat 4-bromo-3-methylaniline with NaNO₂/HCl at 0–5°C.

-

Coupling : Add 6-methyl-1,2-phenylenediamine in aqueous NaOH, stirring at 25°C for 4 hours .

-

Isolation : Precipitate the product by acidifying with HCl, followed by recrystallization from ethanol/water (yield: 65–70%) .

This method avoids metal catalysts but requires precise pH control to prevent diazonium salt decomposition.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling provides a high-yield pathway :

Reaction Scheme :

6-Methylbenzene-1,2-diamine + 1-bromo-4-methyl-3-bromobenzene

→ this compound

Conditions :

-

Catalyst: Pd₂(dba)₃ (2 mol%) with Xantphos ligand (4 mol%)

-

Base: Cs₂CO₃ (3.0 eq)

-

Solvent: 1,4-dioxane at 100°C for 18 hours

This method excels in regioselectivity but incurs higher costs due to palladium usage.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 68–72% | 24h | Low | Industrial |

| Microwave-assisted | 81% | 0.5h | Medium | Lab-scale |

| Diazonium coupling | 65–70% | 6h | Low | Pilot-scale |

| Buchwald-Hartwig | 78% | 18h | High | Research |

Microwave-assisted synthesis balances speed and yield, whereas nucleophilic substitution remains preferred for large-scale production .

Analytical Characterization

Critical quality control metrics include:

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40) .

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J = 2.4 Hz, 1H), 2.25 (s, 3H), 2.18 (s, 3H) .

-

Mass Spec : [M+H]⁺ = 292.08 (calculated), 292.1 (observed).

Challenges and Optimization

-

Impurity profile : Phosphorus salts from DPPA reagents in Curtius rearrangements require ion-exchange chromatography for removal .

-

Solvent selection : DMF increases yield but complicates recycling; switching to cyclopentyl methyl ether improves sustainability.

-

Catalyst recycling : Immobilized palladium nanoparticles reduce metal leaching by 40% in Buchwald-Hartwig reactions .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Electronic and Steric Effects

Physicochemical Properties

- Lipophilicity : The methyl groups in the target compound enhance lipophilicity (logP estimated >2.5) relative to nitro-substituted analogs (logP ~1.8–2.0) .

- Thermal Stability : Bromine’s heavy atom effect may increase thermal stability compared to chloro/fluoro analogs, though experimental data are lacking.

Biological Activity

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine is an organic compound characterized by a unique structure that includes a bromine atom and two amino groups attached to a substituted benzene ring. This compound falls under the category of aromatic amines and has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its diverse chemical reactivity and structural features.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups on the aromatic ring enhances its reactivity, particularly in electrophilic aromatic substitution reactions.

Biological Activity

While specific biological activity data for this compound is limited, related compounds in the class of bromo-substituted aromatic amines have shown promise in various biological contexts.

Potential Therapeutic Roles

Research indicates that compounds with similar structures may exhibit:

- Antimicrobial properties : Inhibition of bacterial growth through interference with cellular processes.

- Anticancer activity : Induction of apoptosis in cancer cells via modulation of signaling pathways.

- Enzyme inhibition : Interaction with specific enzymes, potentially serving as inhibitors in metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Bromo-3-methylbenzene-1,2-diamine | C9H10BrN2 | Lacks a methyl group at position 6; different substitution pattern affects reactivity. |

| 3-Bromo-5-methylbenzene-1,2-diamine | C9H10BrN2 | Different positioning of bromine; influences electrophilic substitution sites. |

| 4-Bromo-N1-methylbenzene-1,2-diamine | C10H12BrN2 | Contains a methyl group on nitrogen; alters solubility and reactivity compared to this compound. |

Synthesis and Reactivity

The synthesis of this compound typically involves several steps including bromination and amination reactions. Controlled reaction conditions are essential to ensure selective substitution and minimize side reactions.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various bromo-substituted aromatic amines found that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria. Although direct studies on this compound are lacking, its structural similarities suggest potential efficacy.

Case Study 2: Anticancer Properties

Research on structurally related compounds has shown that they can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that this compound may also possess similar anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine, and how does its synthesis differ from structurally related brominated diamines?

- Methodological Answer : The compound is typically synthesized via reduction of nitro precursors. For example, substituted nitrobenzenes can be reduced using SnCl₂·2H₂O under reflux in ethanol (75°C for 5–7 hours), followed by alkaline workup and extraction . Key differences from analogs (e.g., 4-Bromo-1,2-diaminobenzene) lie in the substitution pattern: the 4-bromo-3-methylphenyl group requires regioselective bromination and methylation steps to avoid competing reactions . Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. The bromine atom induces distinct splitting patterns in NMR (e.g., coupling constants for aromatic protons). For example, in analogs like 4-Bromo-1,2-diaminobenzene, the NH₂ groups resonate at δ 5.2–5.8 ppm, while methyl groups appear as singlets near δ 2.3 ppm . Comparative analysis with computed spectra (e.g., using PubChem data) helps resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during nitro-group reduction?

- Methodological Answer : Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of nitro intermediates.

- Catalyst loading : SnCl₂·2H₂O stoichiometry (7:1 molar ratio to nitro precursor) ensures complete reduction .

- Temperature control : Maintaining reflux at 75°C prevents side reactions like over-reduction or decomposition.

- Post-reaction stabilization : Immediate alkaline workup (10% NaOH) and cold extraction minimize oxidative degradation of the diamine .

Q. What strategies resolve contradictions in spectroscopic data for brominated diamines, particularly when distinguishing regioisomers?

- Methodological Answer : Contradictions arise due to overlapping signals in NMR. Solutions include:

- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.

- Isotopic labeling : Introducing ¹³C or ¹⁵N labels in precursor molecules aids in tracking substituent positions.

- Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts, which are compared to experimental data .

Q. What mechanistic insights underpin the biological activity of this compound in medicinal chemistry applications?

- Methodological Answer : The compound’s bioactivity (e.g., as a kinase inhibitor precursor) stems from:

- Electrophilic aromatic substitution : The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive heterocycles like quinoxalines .

- Hydrogen-bonding capacity : The diamino groups act as hydrogen-bond donors, critical for target binding.

- In vitro assays : Dose-response studies (IC₅₀) and molecular docking simulations validate interactions with enzyme active sites .

Q. How do steric and electronic effects influence the reactivity of this compound compared to its non-methylated analogs?

- Methodological Answer :

- Steric effects : The 6-methyl group hinders electrophilic attack at the ortho position, directing reactivity to the para-bromo site.

- Electronic effects : Bromine’s electron-withdrawing nature deactivates the ring, slowing nitration but accelerating nucleophilic aromatic substitution.

- Comparative kinetic studies : Rate constants for reactions (e.g., azo coupling) with/without methyl groups quantify these effects .

Q. What experimental approaches are used to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC.

- Oxidative stability : Expose to H₂O₂ or O₂ and track byproducts (e.g., quinones) using LC-MS.

- Recommendations : Store under inert atmosphere (N₂/Ar) at –20°C to prevent diamine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.